molecular formula C16H11BrN2O B270748 4-bromo-N-(8-quinolinyl)benzamide

4-bromo-N-(8-quinolinyl)benzamide

Cat. No. B270748
M. Wt: 327.17 g/mol
InChI Key: LKDOLFCMFMGHKE-UHFFFAOYSA-N
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Patent
US09108936B2

Procedure details

To a solution of compound quinolin-8-yl-amine (3.0 g, 20.8 mmol) in dichloromethane (40 ml) and triethylamine (3.1 ml, 21.9 mmol), 4-bromo-benzoyl chloride (4.8 g, 21.9 mmol) in dichloromethane (20 ml) is added drop wise at room temperature and the resulting mixture is stirred for 16 h. After completion of the reaction (monitored by TLC) the mixture is diluted with dichloromethane (100 ml) and washed with water and saturated sodium hydrogen carbonate solution. The organic layer is dried over sodium sulfate and concentrated in vacuo. The resulting crude product is purified by column chromatography (silica gel, 10% ethyl acetate/hexane) to obtain 4-bromo-N-quinolin-8-yl-benzamide (5.2 g, 15.9 mmol, 76%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[NH2:11])[CH:4]=[CH:3][CH:2]=1.C(N(CC)CC)C.[Br:19][C:20]1[CH:28]=[CH:27][C:23]([C:24](Cl)=[O:25])=[CH:22][CH:21]=1>ClCCl>[Br:19][C:20]1[CH:28]=[CH:27][C:23]([C:24]([NH:11][C:9]2[CH:8]=[CH:7][CH:6]=[C:5]3[C:10]=2[N:1]=[CH:2][CH:3]=[CH:4]3)=[O:25])=[CH:22][CH:21]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
N1=CC=CC2=CC=CC(=C12)N
Name
Quantity
3.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
4.8 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture is stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction (monitored by TLC) the mixture
WASH
Type
WASH
Details
washed with water and saturated sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting crude product is purified by column chromatography (silica gel, 10% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=CC=C(C(=O)NC=2C=CC=C3C=CC=NC23)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15.9 mmol
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.